

A Comprehensive Technical Guide to Tris(4-aminophenyl)methane (CAS 548-61-8)

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Compound of Interest

Compound Name: *Tris(4-aminophenyl)methane*

Cat. No.: *B008546*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Tris(4-aminophenyl)methane**, a versatile triphenylmethane derivative with significant applications in polymer chemistry, materials science, and as a potential therapeutic agent. This document details its physicochemical properties, synthesis, and key applications, including detailed experimental protocols and mechanistic insights.

Physicochemical Properties

Tris(4-aminophenyl)methane, also known as 4,4',4''-methylidynetris(aniline), is a trifunctional aromatic amine. Its core structure consists of a central methane carbon atom bonded to three aminophenyl groups. This unique C3-symmetric architecture is the foundation of its utility as a building block for complex macromolecular structures.

Table 1: Physicochemical Data for **Tris(4-aminophenyl)methane**

Property	Value	Source
CAS Number	548-61-8	[1]
Molecular Formula	C ₁₉ H ₁₉ N ₃	[1]
Molecular Weight	289.38 g/mol	[1]
Appearance	White to light yellow or pale purple solid/powder	[2]
Melting Point	208 °C	[1]
Boiling Point	540.9 °C at 760 mmHg (estimated)	
Density	1.208 g/cm ³ (estimated)	
Solubility	Sparingly soluble in water. Soluble in methanol and DMSO. Soluble in a formulation of 10% DMSO, 40% PEG300, 5% Tween80, and 45% Saline.[3]	
pKa	5.56 ± 0.25 (predicted)	
IUPAC Name	4-[bis(4-aminophenyl)methyl]aniline	

Synthesis and Purification

The synthesis of **Tris(4-aminophenyl)methane** is typically achieved through a two-step process involving the nitration of a triphenylmethane precursor followed by the reduction of the resulting nitro-substituted intermediate.

Experimental Protocol: Synthesis of Tris(4-aminophenyl)methane

Step 1: Synthesis of Tris(4-nitrophenyl)methane

This procedure is adapted from the synthesis of related triphenylmethane derivatives.

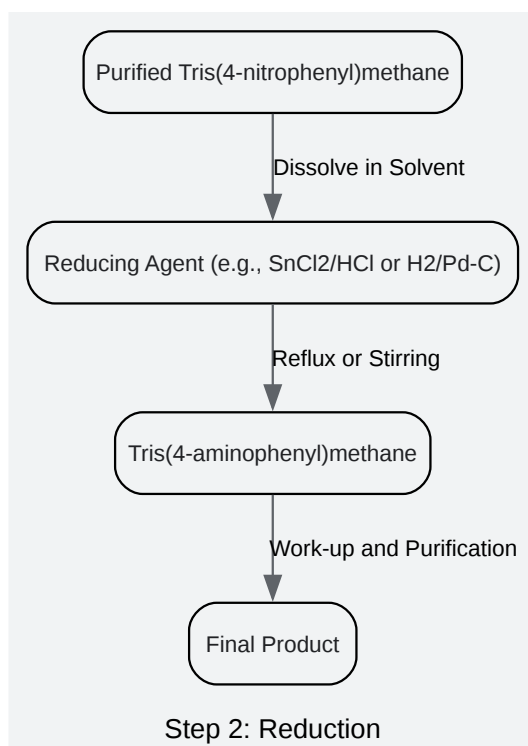
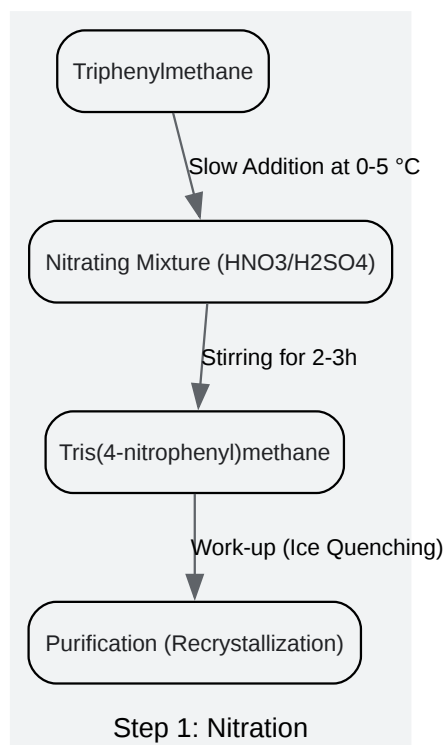
- **Reaction Setup:** In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place triphenylmethane. Cool the flask in an ice-salt bath to 0-5 °C.
- **Nitration:** Slowly add a pre-cooled mixture of fuming nitric acid and concentrated sulfuric acid (nitrating mixture) to the stirred solution while maintaining the temperature below 10 °C.
- **Reaction Monitoring:** After the addition is complete, continue stirring at 0-5 °C for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Work-up:** Carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude tris(4-nitrophenyl)methane will precipitate as a solid.
- **Purification:** Filter the solid, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol. The crude product can be further purified by recrystallization from a suitable solvent such as glacial acetic acid or ethanol.

Step 2: Reduction of Tris(4-nitrophenyl)methane to **Tris(4-aminophenyl)methane**

- **Reaction Setup:** In a round-bottom flask, dissolve the synthesized tris(4-nitrophenyl)methane in a suitable solvent such as ethanol or tetrahydrofuran (THF).
- **Reduction:** Add a reducing agent, such as tin(II) chloride dihydrate ($\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$) in the presence of concentrated hydrochloric acid, or through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) or Raney nickel with hydrazine hydrate.^[4]
- **Reaction Conditions:** If using SnCl_2/HCl , the reaction is typically heated under reflux for several hours. For catalytic hydrogenation, the reaction is stirred at room temperature or with gentle heating under a hydrogen atmosphere or in the presence of hydrazine hydrate.
- **Work-up:** After the reaction is complete (monitored by TLC), if a metal/acid reducing system was used, the reaction mixture is cooled and made alkaline with a sodium hydroxide solution to precipitate the tin hydroxides. The product is then extracted with an organic solvent like ethyl acetate. If catalytic hydrogenation was used, the catalyst is filtered off.

- Purification: The organic extracts are combined, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the resulting crude **Tris(4-aminophenyl)methane** can be purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).

Diagram 1: Synthesis Workflow for **Tris(4-aminophenyl)methane**



Synthesis of Tris(4-aminophenyl)methane

[Click to download full resolution via product page](#)Caption: A flowchart illustrating the two-step synthesis of **Tris(4-aminophenyl)methane**.

Applications

The trifunctional nature of **Tris(4-aminophenyl)methane** makes it a valuable monomer and cross-linking agent in polymer chemistry. Furthermore, its unique three-dimensional structure has led to its investigation as a biological inhibitor.

Polymer Chemistry: Building Block for Hyperbranched Polymers and Networks

Tris(4-aminophenyl)methane serves as an A_3 -type monomer in $A_2 + B_3$ polycondensation reactions, leading to the formation of highly branched polymers, including dendrimers and hyperbranched polymers.[5] These materials are of interest for applications in coatings, additives, and drug delivery due to their unique properties such as low viscosity, high solubility, and a high density of terminal functional groups.

Diagram 2: Role in Hyperbranched Polymer Synthesis

Caption: **Tris(4-aminophenyl)methane** as a trifunctional monomer in polymer synthesis.

Experimental Protocol: Synthesis of a Hyperbranched Polyimide

- **Monomer Preparation:** Dry **Tris(4-aminophenyl)methane** and a dianhydride monomer (e.g., pyromellitic dianhydride) under vacuum before use.
- **Polycondensation:** In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve **Tris(4-aminophenyl)methane** in an anhydrous polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc).
- **Addition of Dianhydride:** Add the dianhydride monomer portion-wise to the stirred solution. The molar ratio of the monomers is crucial for controlling the molecular weight and degree of branching.
- **Poly(amic acid) Formation:** Continue stirring at room temperature for 24 hours to form the poly(amic acid) precursor.
- **Imidization:** The poly(amic acid) solution is then subjected to thermal or chemical imidization. For thermal imidization, the solution is cast onto a glass plate and heated in a stepwise

manner, for example, at 100 °C, 200 °C, and 300 °C, each for 1 hour. For chemical imidization, a dehydrating agent such as acetic anhydride and a catalyst like pyridine are added to the poly(amic acid) solution and stirred at room temperature.

- Isolation: The resulting hyperbranched polyimide is then isolated by precipitation in a non-solvent like methanol, filtered, washed, and dried under vacuum.

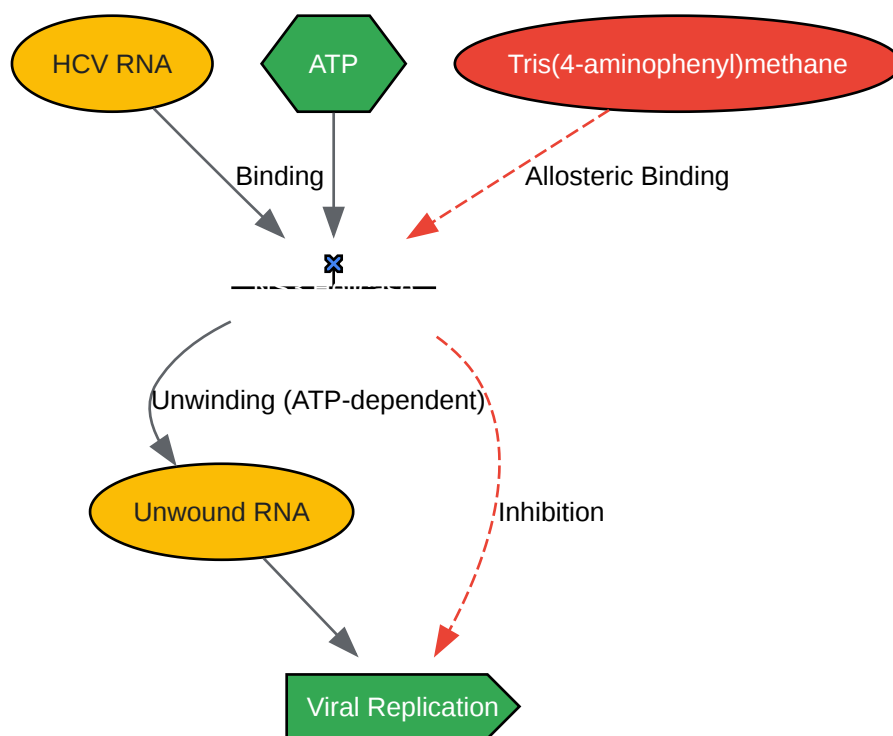
Drug Development: Inhibition of Hepatitis C Virus (HCV) Helicase

Tris(4-aminophenyl)methane has been identified as a weak inhibitor of the Hepatitis C virus (HCV) NS3 helicase, an enzyme essential for viral replication.^[3] It is believed to act as an allosteric inhibitor, binding to a site adjacent to the ATP-binding pocket, which induces a conformational change that disrupts the enzyme's function.^[3]

Table 2: In Vitro Activity against HCV Helicase

Assay	Result
HCV Helicase Inhibition	30% inhibition at 100 µM
IC ₅₀	2.3 µM (in some studies)

Diagram 3: Mechanism of HCV NS3 Helicase Inhibition



HCV Replication and Inhibition by Tris(4-aminophenyl)methane

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Caption: Inhibition of HCV NS3 helicase by **Tris(4-aminophenyl)methane** disrupts viral replication.

Experimental Protocol: HCV NS3 Helicase Activity Assay (Molecular Beacon-Based)

This protocol is a generalized representation of a molecular beacon helicase assay.

- Assay Components:
 - NS3 Helicase: Purified recombinant HCV NS3 helicase.
 - Molecular Beacon Substrate: A dual-labeled DNA or RNA oligonucleotide that forms a hairpin structure, with a fluorophore on one end and a quencher on the other. This is annealed to a longer complementary strand with a 3' overhang for helicase loading.[6]
 - Assay Buffer: Typically contains Tris-HCl, MgCl₂, DTT, and BSA.[7]
 - ATP: As the energy source for the helicase.

- Test Compound: **Tris(4-aminophenyl)methane** dissolved in DMSO.
- Assay Procedure:
 - In a microplate well, pre-incubate the NS3 helicase with varying concentrations of **Tris(4-aminophenyl)methane** in the assay buffer for a short period at 37 °C.
 - Initiate the reaction by adding the molecular beacon substrate and ATP.
 - As the helicase unwinds the duplex, the molecular beacon strand is released and forms its hairpin structure, bringing the fluorophore and quencher into proximity and causing a decrease in fluorescence.
 - Monitor the fluorescence intensity over time using a fluorescence plate reader.
- Data Analysis:
 - Calculate the rate of the helicase reaction from the change in fluorescence over time.
 - Determine the percentage of inhibition at each concentration of the test compound relative to a DMSO control.
 - Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Other Applications

- Dye Synthesis: As a trifunctional aromatic amine, **Tris(4-aminophenyl)methane** can be diazotized and coupled with various aromatic compounds to produce azo dyes. The three primary amino groups allow for the formation of complex, multi-chromophoric dye structures.
- RNA Preservation: It has been shown to be effective in preserving RNA in biological samples for analysis.[3]

Safety and Handling

Tris(4-aminophenyl)methane should be handled with appropriate safety precautions in a laboratory setting.

Table 3: Safety Information

Hazard Statement	Precautionary Statement
H317: May cause an allergic skin reaction.	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
H412: Harmful to aquatic life with long-lasting effects.	P273: Avoid release to the environment.
P280: Wear protective gloves/protective clothing/eye protection/face protection.	
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.	
P333 + P313: If skin irritation or rash occurs: Get medical advice/attention.	

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from light and incompatible materials such as strong oxidizing agents.

This technical guide provides a solid foundation for understanding the properties and applications of **Tris(4-aminophenyl)methane**. For further detailed information, researchers are encouraged to consult the primary literature cited herein.

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